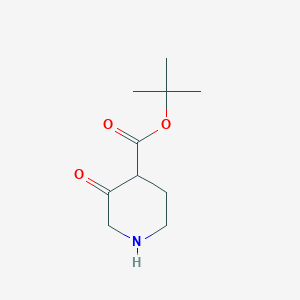
tert-Butyl 3-oxopiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-oxopiperidine-4-carboxylate: is an organic compound with the molecular formula C10H17NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing tert-Butyl 3-oxopiperidine-4-carboxylate involves the reaction of 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like methanol and stirred at room temperature for about 20 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-oxopiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 3-oxopiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxopiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary depending on the specific drug or biologically active molecule being synthesized .
Comparison with Similar Compounds
1-Boc-3-piperidone: Similar in structure but with different reactivity and applications.
tert-Butyl 4-oxopiperidine-1-carboxylate: Another piperidine derivative with distinct chemical properties.
tert-Butyl 3-hydroxypyrrolidine-1-carboxylate: A related compound with a hydroxyl group instead of a ketone
Uniqueness: tert-Butyl 3-oxopiperidine-4-carboxylate is unique due to its specific functional groups, which allow for diverse chemical transformations and applications in various fields, including drug development and organic synthesis .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl 3-oxopiperidine-4-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-4-5-11-6-8(7)12/h7,11H,4-6H2,1-3H3 |
InChI Key |
YARYNNNUMGPZAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


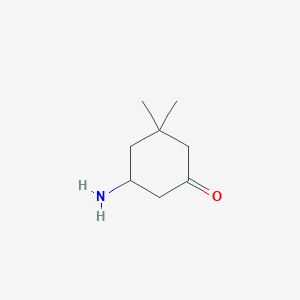
![7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B15305130.png)
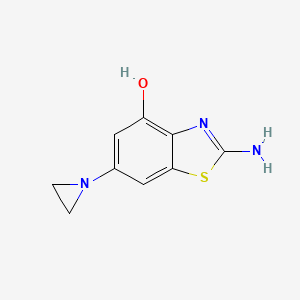
![tert-butyl N-[4-(cyclopropylmethoxy)-2-iodophenyl]carbamate](/img/structure/B15305143.png)
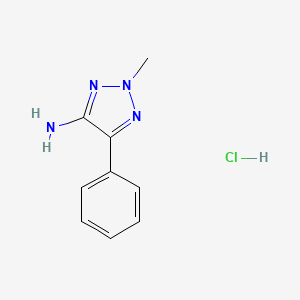
![2,2-Difluorospiro[2.3]hexan-1-aminehydrochloride](/img/structure/B15305154.png)
![Tert-butyl 3-{[(2-aminoethyl)amino]methyl}azetidine-1-carboxylate dihydrochloride](/img/structure/B15305163.png)

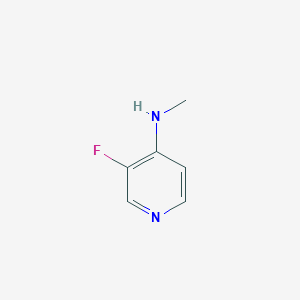
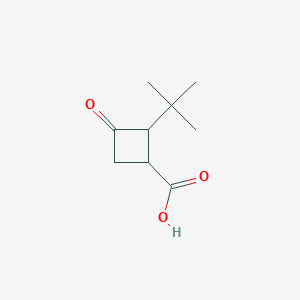
![4-Methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15305195.png)
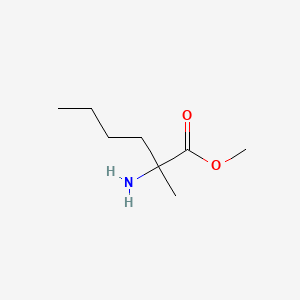
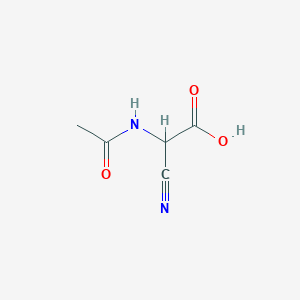
![Tert-butyl 8-hydroxy-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15305210.png)
